6-Hydroxy-1-Hexanethiol chemical and physical properties
6-Hydroxy-1-Hexanethiol chemical and physical properties
Properties, Synthesis, and Surface Engineering Applications
Executive Summary
6-Hydroxy-1-Hexanethiol (6-MCH), also known as 6-mercapto-1-hexanol, is a bifunctional organosulfur compound critical to the field of surface chemistry and biosensing.[1][2][3][4] Characterized by a six-carbon alkyl chain terminating in a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, 6-MCH serves as a foundational "spacer" molecule in the fabrication of Self-Assembled Monolayers (SAMs).[5] Its primary utility lies in its ability to displace non-specifically adsorbed oligonucleotides, orient capture probes upright for maximum hybridization efficiency, and passivate gold surfaces against fouling. This guide provides a rigorous technical analysis of 6-MCH, detailing its physicochemical properties, synthesis pathways, and protocols for electrochemical sensor development.
Molecular Architecture & Physicochemical Profile[4][6]
The efficacy of 6-MCH is derived from its amphiphilic structure. The thiol group exhibits high affinity for noble metals (Au, Ag, Pt), facilitating chemisorption, while the hydroxyl terminus renders the interface hydrophilic, reducing non-specific protein binding. The C6 alkyl chain provides a balance between forming a blocked dielectric barrier and allowing sufficient electron tunneling for electrochemical impedance spectroscopy (EIS).
Table 1: Physicochemical Properties of 6-Hydroxy-1-Hexanethiol[2][6]
| Property | Value | Notes |
| CAS Number | 1633-78-9 | |
| Molecular Formula | C₆H₁₄OS | |
| Molecular Weight | 134.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil |
| Density | 0.981 g/mL at 25 °C | |
| Boiling Point | 225 °C (lit.) | 105 °C at 8 mmHg |
| Refractive Index | ||
| Solubility | Ethanol, Isopropanol, DMF | Sparingly soluble in water/chloroform |
| pKa (Thiol) | ~10.5 (Predicted) | Deprotonation facilitates Au-S bond |
| pKa (Hydroxyl) | ~16 | Remains protonated at physiological pH |
| Storage | 2–8 °C, Inert Atmosphere | Oxidation sensitive (disulfide formation) |
Synthesis & Purification Strategies
While commercially available, high-purity 6-MCH is often synthesized in-house to avoid disulfide contamination, which competes with thiols for surface sites but forms disordered monolayers. The most robust synthetic route proceeds via the monobromination of 1,6-hexanediol followed by thiolation.[1]
2.1 Synthesis Pathway (Graphviz Visualization)
Figure 1: Three-step synthesis of 6-MCH from 1,6-hexanediol via isothiouronium salt intermediate.
2.2 Synthetic Protocol Highlights
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Monobromination: 1,6-hexanediol is refluxed with 48% HBr in toluene.[1] Continuous water removal via a Dean-Stark trap drives the equilibrium toward the bromide.
-
Critical Control: Use a large excess of diol (3-4 equivalents) to minimize dibromide formation.
-
-
Thiolation: The bromo-alcohol reacts with thiourea in refluxing ethanol to form the isothiouronium salt.
-
Hydrolysis: The salt is cleaved using aqueous NaOH under reflux. Acidification with HCl yields the free thiol.
-
Purification: Vacuum distillation is mandatory to remove disulfide dimers (oxidized byproducts) prior to SAM formation.
Surface Chemistry & SAM Formation
6-MCH is rarely used as a standalone monolayer in biosensing; its power lies in mixed monolayers . When co-assembled or backfilled with DNA capture probes, 6-MCH acts as a lateral spacer.
3.1 Mechanism of Action
-
Displacement: Long DNA strands adsorbed non-specifically to gold (via nitrogenous bases) are displaced by the short, highly reactive thiol of 6-MCH.
-
Orientation: By occupying the space between DNA anchors, 6-MCH forces the DNA strands into an upright conformation, extending into the bulk solution for optimal hybridization.
-
Passivation: The terminal hydroxyl groups form a hydration layer that resists the adsorption of hydrophobic proteins.
3.2 SAM Assembly Dynamics (Graphviz Visualization)
Figure 2: Kinetic phases of SAM formation. The transition from "lying down" to "standing up" is concentration and time-dependent.
Experimental Protocols
4.1 Protocol: Preparation of Mixed DNA/6-MCH SAMs
This protocol describes the "backfilling" method, which provides better control over DNA density than co-deposition.
Materials:
-
Polycrystalline Gold Electrode (cleaned via Piranha solution or electrochemical cycling).
-
Thiolated DNA Aptamer (1 µM in TE buffer, reduced with TCEP).
-
6-MCH (1 mM in Ethanol or 10 mM Tris buffer).
Workflow:
-
Electrode Pre-treatment: Clean gold surface electrochemically in 0.5 M H₂SO₄ (scan -0.2 to +1.5 V) until stable cyclic voltammogram characteristic of clean Au is observed.
-
DNA Immobilization: Incubate electrode with 1 µM thiolated DNA for 12–16 hours at 4°C. Note: High humidity chamber required to prevent evaporation.
-
Rinsing: Rinse with 10 mM Tris buffer to remove loosely bound DNA.
-
6-MCH Backfilling: Immerse the DNA-modified electrode in 1 mM 6-MCH for 30 to 60 minutes .
-
Caution: Over-incubation (>2 hours) can lead to displacement of the DNA probes by 6-MCH due to the small molecule's faster kinetics.
-
-
Final Wash: Rinse thoroughly with Ethanol then Water to remove physisorbed 6-MCH.
4.2 Protocol: Electrochemical Impedance Spectroscopy (EIS)
6-MCH layers are validated by their ability to block the redox probe [Fe(CN)₆]³⁻/⁴⁻.
-
Electrolyte: 5 mM K₃[Fe(CN)₆] / K₄[Fe(CN)₆] in 0.1 M KCl or PBS.
-
Parameters:
-
Bias Potential: +0.22 V vs Ag/AgCl (Formal potential of the redox couple).
-
Frequency Range: 100 kHz to 0.1 Hz.
-
Amplitude: 5 mV (rms).
-
-
Analysis: Fit data to a Randles equivalent circuit. A successful 6-MCH backfill will significantly increase the Charge Transfer Resistance (
) compared to the bare gold or DNA-only surface, confirming the "sealing" of pinholes.
Stability, Storage & Safety
-
Oxidation: 6-MCH readily oxidizes to bis(6-hydroxyhexyl) disulfide in air. This impurity does not form ordered SAMs. Store neat liquid under Nitrogen or Argon at 4°C.
-
Drift: In EIS measurements, 6-MCH monolayers exhibit "drift" over the first 12 hours of exposure to electrolyte, attributed to the reorganization of the alkyl chains into a tighter packing density. Pre-conditioning the sensor in buffer for 2 hours before measurement is recommended to stabilize the baseline.
-
Safety: 6-MCH is a skin and eye irritant (H315, H319).[6] All synthesis and SAM preparation steps involving volatile solvents should be performed in a fume hood.
References
-
Benchchem. (2025).[3][7] 6-Mercapto-1-hexanol: A Technical Guide to its Chemical Properties, Structure, and Applications in Research. Link
-
Sigma-Aldrich. (n.d.). 6-Mercapto-1-hexanol Product Sheet. Link
-
Liu, J., et al. (2019). Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors. Analytical Chemistry. Link
-
PubChem. (2025).[6] Compound Summary: 6-Mercapto-1-hexanol.[1][2][3][4][5][6][8][7][9] National Library of Medicine. Link
-
Ferreira, Q., et al. (2022). Self-assembled monolayers of O-(2-Mercaptoethyl)-O'-methyl-hexa(ethylene glycol) on gold substrates. University of Cordoba. Link
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